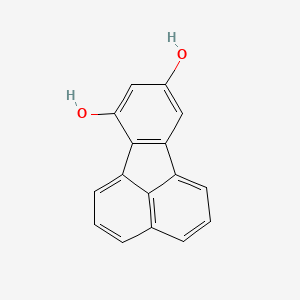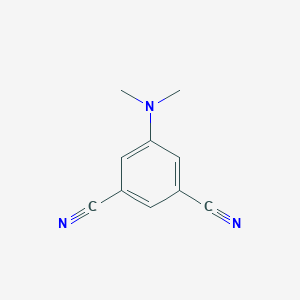![molecular formula C16H14N2O2 B12551217 Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- CAS No. 821784-33-2](/img/structure/B12551217.png)
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- is a complex organic compound with a molecular formula of C12H13NO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions and optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Brominated or nitrated phenols
Applications De Recherche Scientifique
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and π-π interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-amino-3-methyl-: Similar in structure but lacks the pyridine and furanylmethylamino groups.
Phenol, 3-amino-: Contains an amino group but differs in the position and additional substituents.
Phenol, 3-[[4-[(2-furanylmethyl)amino]-2-quinazolinyl]amino]-: Similar functional groups but with a quinazoline ring instead of pyridine.
Uniqueness
Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- is unique due to its combination of a phenol group with a pyridine ring and a furanylmethylamino group.
Propriétés
Numéro CAS |
821784-33-2 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-[5-(furan-3-ylmethylamino)pyridin-3-yl]phenol |
InChI |
InChI=1S/C16H14N2O2/c19-16-3-1-13(2-4-16)14-7-15(10-17-9-14)18-8-12-5-6-20-11-12/h1-7,9-11,18-19H,8H2 |
Clé InChI |
GMLXCUOXIMWHAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CN=C2)NCC3=COC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


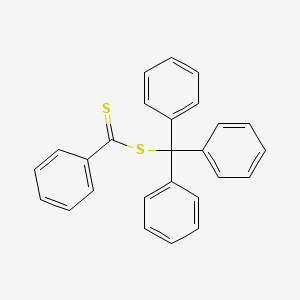
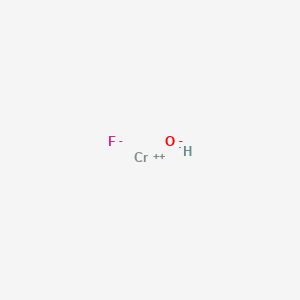
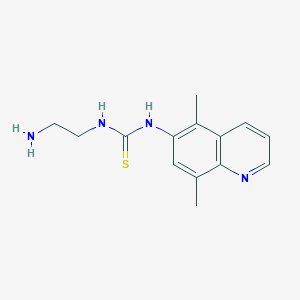
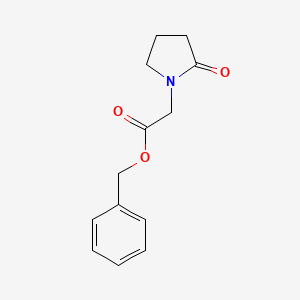
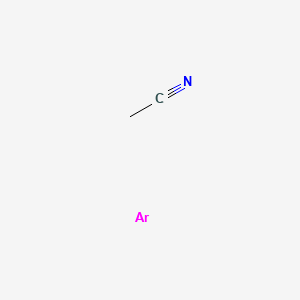

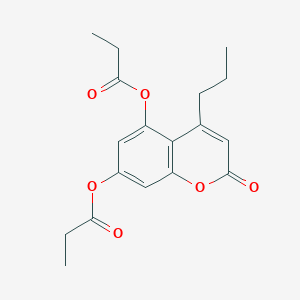
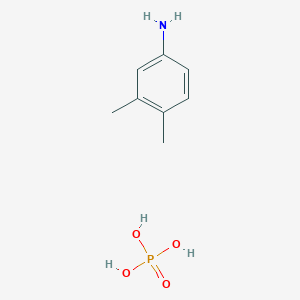
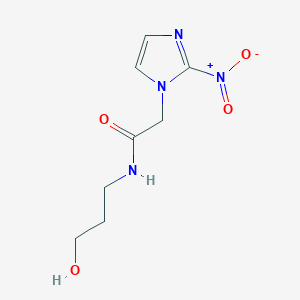
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
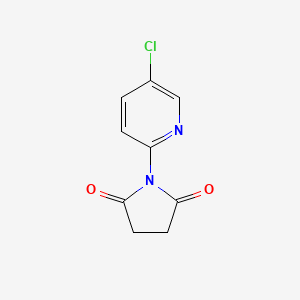
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)
